molecular formula C17H19ClO3 B5153596 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene

1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene

Cat. No.: B5153596
M. Wt: 306.8 g/mol
InChI Key: YHCOLPQHXMMDMD-UHFFFAOYSA-N
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Description

1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a chloro-substituted benzene ring connected to a propoxy chain, which is further linked to an ethoxyphenoxy group

Properties

IUPAC Name

1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO3/c1-2-19-16-10-5-6-11-17(16)21-13-7-12-20-15-9-4-3-8-14(15)18/h3-6,8-11H,2,7,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCOLPQHXMMDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene can be achieved through a multi-step process involving the following key reactions:

    Etherification: The initial step involves the etherification of 2-ethoxyphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form 3-(2-ethoxyphenoxy)propane.

    Nucleophilic Substitution: The intermediate 3-(2-ethoxyphenoxy)propane undergoes a nucleophilic substitution reaction with 1-chloro-2-bromobenzene in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium carbonate) to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., Pd/C).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound may exert its effects through:

    Binding to Active Sites: The aromatic and ether groups can interact with the active sites of enzymes or receptors, modulating their activity.

    Pathway Modulation: The compound can influence biochemical pathways by altering the activity of key enzymes or signaling molecules.

Comparison with Similar Compounds

1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene can be compared with similar compounds such as:

    1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene: This compound has additional methyl groups on the benzene ring, which may affect its reactivity and properties.

    1-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzene: The presence of a methoxy group instead of an ethoxy group can influence the compound’s solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

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